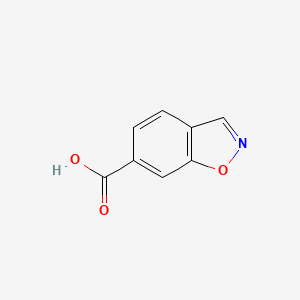

Acide 1,2-benzisoxazole-6-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Benzisoxazole-6-carboxylic acid is an aromatic organic compound with a molecular formula of C8H5NO3. It contains a benzene-fused isoxazole ring structure . This compound is a derivative of benzisoxazole .

Molecular Structure Analysis

The molecular formula of 1,2-Benzisoxazole-6-carboxylic acid is C8H5NO3 . Its InChI string is InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H, (H,10,11) . The Canonical SMILES representation is C1=CC2=C(C=C1C(=O)O)ON=C2 .

Chemical Reactions Analysis

Benzisoxazole derivatives, including 1,2-Benzisoxazole-6-carboxylic acid, can participate in biochemical reactions in the human body . The presence of an amide bond, benzisoxazoles, chromans, and fluorine atom substituents can alter the chemical properties, disposition, and biological activities of drugs .

Physical and Chemical Properties Analysis

The molecular weight of 1,2-Benzisoxazole-6-carboxylic acid is 163.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . Its Topological Polar Surface Area is 63.3 Ų . The compound has a complexity of 195 .

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de la benzisoxazole, y compris l'acide 1,2-benzisoxazole-6-carboxylique, ont montré une activité anticancéreuse prometteuse . Ils font l'objet d'études approfondies pour leur potentiel en thérapeutique anticancéreuse.

Activité antibactérienne

Les molécules de benzisoxazole présentent une activité antibactérienne prometteuse . Un 1,2-benzisoxazole naturel a montré des concentrations minimales inhibitrices aussi faibles que 6,25 μg ml−1 contre des souches cliniques d'Acinetobacter baumannii multirésistantes aux médicaments .

Activité anti-inflammatoire

Les analogues de la benzisoxazole présentent également une activité anti-inflammatoire . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.

Activité antiglycation

Les molécules de benzisoxazole, y compris l'this compound, ont montré une activité antiglycation . Cela suggère leur utilisation potentielle dans la gestion des maladies liées à la glycation des protéines.

Actions anticonvulsivantes

Les molécules médicamenteuses incorporant le 1,2-benzisoxazole, telles que la rispéridone et la zonisamide, présentent des actions anticonvulsivantes . Cela indique le potentiel de l'this compound dans le traitement des crises et des troubles associés.

Métabolisme des médicaments

Il a été décrit que les variantes avec une fonctionnalisation par le fluor conduisent à un effet important sur la capacité des médicaments, lié à la clairance des médicaments, à la distribution des médicaments et à l'intensité du métabolisme des médicaments . Cela suggère le potentiel de l'this compound pour améliorer la délivrance et l'efficacité des médicaments.

Orientations Futures

Benzisoxazole derivatives, including 1,2-Benzisoxazole-6-carboxylic acid, have been found to possess a broad spectrum of pharmacological activities, which has encouraged research activities in these areas . The inefficacy of the anti-tubercular drug molecules and display of multi-drug-resistant to numerous strains of M. tuberculosis are the prime challenges .

Mécanisme D'action

Target of Action

1,2-Benzisoxazole-6-carboxylic acid, a derivative of the benzisoxazole scaffold, has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

The compound’s interaction with its targets results in a variety of changes. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of cancer formation and proliferation .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .

Pharmacokinetics

For example, the presence of fluorine in the molecule can significantly affect the drug’s capacity, clearance, distribution, and metabolism .

Result of Action

The molecular and cellular effects of 1,2-Benzisoxazole-6-carboxylic acid’s action are diverse, depending on the specific targets and pathways involved. For example, in the context of cancer, benzoxazole derivatives have been shown to possess potent anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis .

Action Environment

The action, efficacy, and stability of 1,2-Benzisoxazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s antibacterial effects can be reversed by the supplementation of 4-hydroxybenzoate in minimal media . This suggests that the compound’s action can be modulated by the presence of certain substances in the environment .

Analyse Biochimique

Biochemical Properties

1,2-Benzisoxazole-6-carboxylic acid, like other benzisoxazole derivatives, exhibits promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities .

Cellular Effects

Benzisoxazole derivatives have been shown to exhibit promising effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Benzisoxazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Some benzisoxazole derivatives have shown promising results in animal models .

Metabolic Pathways

A study suggests that benzisoxazole derivatives could be involved in certain metabolic pathways .

Subcellular Localization

Benzisoxazole derivatives could potentially be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1,2-benzoxazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIQHQRSOQNKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)ON=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352907-05-1 |

Source

|

| Record name | 1,2-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)

![2-Chloro-N-[2-(dimethylcarbamoylamino)ethyl]-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2366214.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)

![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)

![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)

![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)